4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is an organic compound characterized by the presence of a methoxy group attached to a benzamide core, with a morpholine ring linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-(morpholin-4-yl)ethylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(morpholin-4-yl)ethylamine to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 4-hydroxy-N-[2-(morpholin-4-yl)ethyl]benzamide.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as with boron tribromide (BBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Boron tribromide (BBr3) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 4-Hydroxy-N-[2-(morpholin-4-yl)ethyl]benzamide.
Reduction: 4-Methoxy-N-[2-(morpholin-4-yl)ethyl]benzylamine.
Substitution: 4-Bromo-N-[2-(morpholin-4-yl)ethyl]benzamide.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the synthesis of polymers or as a building block for more complex organic materials.
Mechanism of Action
The mechanism by which 4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-Methoxy-N-[2-(piperidin-4-yl)ethyl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Methoxy-N-[2-(pyrrolidin-4-yl)ethyl]benzamide: Contains a pyrrolidine ring, offering different steric and electronic properties.
Uniqueness: 4-Methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct solubility and reactivity characteristics compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-4-2-12(3-5-13)14(17)15-6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI Key |
DBYAOOGBLOIWCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.